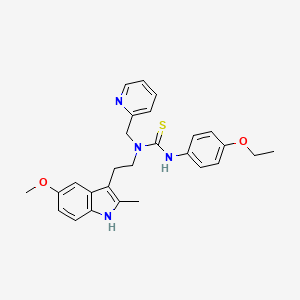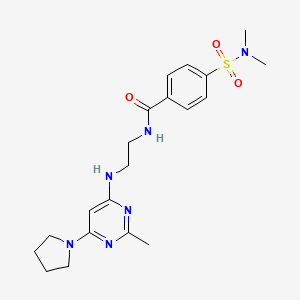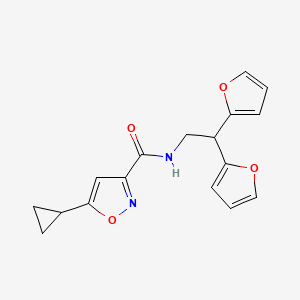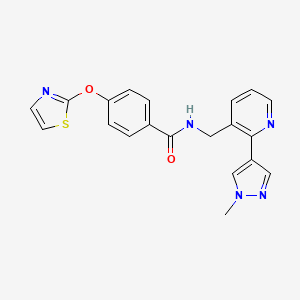![molecular formula C18H14Cl2N2OS B2436431 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine CAS No. 339279-05-9](/img/structure/B2436431.png)
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Crystal Structure Analysis :
- Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives, including compounds structurally related to 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine. They performed crystal structure analysis and investigated their cytotoxicity against various cell lines, finding that some derivatives exhibited selective cytotoxicity (Stolarczyk et al., 2018).
Vibrational Spectroscopic Analysis :
- Mary et al. (2022) characterized a related antiviral active molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, using Raman and Fourier transform infrared spectroscopy. This study provided insights into the vibrational signatures of such compounds, contributing to the understanding of their molecular structure (Mary et al., 2022).
Fungicidal Activity :
- Erkin et al. (2016) explored the synthesis of aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives and examined their salt forms for fungicidal activity. Some of the hydrochlorides of these derivatives demonstrated effectiveness against fungi (Erkin et al., 2016).
Chemiluminescence Properties :
- Watanabe et al. (2010) studied the synthesis of sulfanyl-substituted bicyclic dioxetanes and analyzed their base-induced chemiluminescence. This research contributes to the understanding of the luminescent properties of such compounds (Watanabe et al., 2010).
Antiviral Activity :
- Holý et al. (2002) synthesized 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, including derivatives with a methylsulfanyl group. These compounds were evaluated for their antiviral activity against various viruses, showing potential as antiviral agents (Holý et al., 2002).
Kinetic Resolution and Enzymatic Studies :
- Andzans et al. (2013) conducted a study on the kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates using lipase. This research provides insights into the enzymatic processes and stereochemistry of these compounds (Andzans et al., 2013).
Anti-tubercular Evaluation :
- Manikannan et al. (2010) synthesized pyridine derivatives with sulfanyl groups and evaluated their anti-tubercular activity. One compound showed more potency than standard drugs against Mycobacterium tuberculosis (Manikannan et al., 2010).
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-23-11-13-10-16(24-15-9-5-8-14(19)17(15)20)22-18(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBFHINRUWLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)
![N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2436350.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2436353.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2436355.png)
![5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2436357.png)




![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2436368.png)


